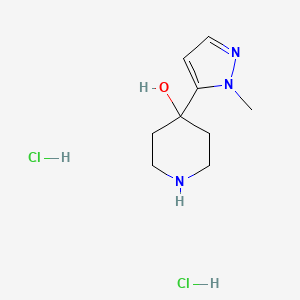

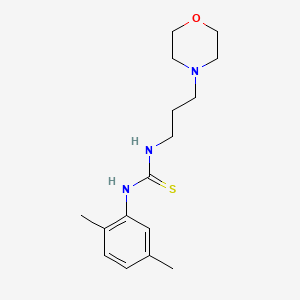

![molecular formula C11H8ClN3O2S B2516424 5-[(2-氯苯胺)亚甲基]-2-硫代二氢-4,6(1H,5H)-嘧啶二酮 CAS No. 349486-65-3](/img/structure/B2516424.png)

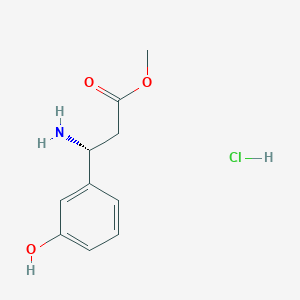

5-[(2-氯苯胺)亚甲基]-2-硫代二氢-4,6(1H,5H)-嘧啶二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-[(2-chloroanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione" is a derivative of pyrimidinedione, which is a class of compounds known for their diverse biological activities and potential pharmaceutical applications. The structure of this compound suggests it may have interesting chemical and physical properties, as well as potential reactivity that could be exploited in various chemical reactions.

Synthesis Analysis

The synthesis of pyrimidinedione derivatives typically involves the formation of the pyrimidine ring by cyclization and subsequent functionalization at various positions on the ring. For example, the synthesis of 5,6-dihydro-1,3-dimethyl-6-methylene-5-[(substituted amino)methylene]-2,4(1H,3H)-pyrimidinedione intermediates was characterized and used in cycloaddition reactions to yield quinazoline derivatives . This suggests that the synthesis of the compound may also involve similar cyclization and functionalization steps, potentially followed by a cycloaddition reaction to introduce the 2-chloroanilino moiety.

Molecular Structure Analysis

The molecular structure of pyrimidinedione derivatives can be complex, with the potential for isomerization and the presence of multiple functional groups that can participate in various interactions. For instance, the structure of a related compound, 5-((5-chloro-1H-indol-2-yl)methylene)-1,3-diethyl-2-thioxodihydro-pyrimidine-4,6(1H,5H)-dione, was elucidated using XRD-single-crystal analysis, confirming its exo-isomer structure . This indicates that the molecular structure of "5-[(2-chloroanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione" could also be confirmed using similar crystallographic techniques.

Chemical Reactions Analysis

Pyrimidinedione derivatives can participate in a variety of chemical reactions. The cycloaddition reaction of pyrimidinedione intermediates with olefinic dienophiles, as mentioned in , is an example of how these compounds can be used to synthesize more complex heterocyclic structures. The presence of the 2-chloroanilino group in the compound of interest could also allow for further substitution reactions or serve as a directing group for catalytic processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidinedione derivatives can be influenced by their substituents. For example, the vibrational spectral analysis, XRD-structure, and computation of a related compound provided insights into its structural parameters, lattice interactions, and non-linear optical properties . The thermal activity of such compounds can be evaluated using TG/DTG analysis, which would be relevant for the compound as well. The presence of the 2-thioxo group in the pyrimidinedione ring is likely to affect the compound's electronic properties and reactivity.

科学研究应用

振动光谱分析和结构表征

具有类似于“5-[(2-氯苯胺)亚甲基]-2-硫代二氢-4,6(1H,5H)-嘧啶二酮”结构的新型化合物的合成和表征已被探索用于其在创造具有独特光学性质的材料中的潜力。Altowyan 等人 (2019) 的一项研究重点关注化合物的振动光谱分析、XRD 结构计算和非线性光学晶体理论分析。这项研究突出了该化合物在材料科学中的潜力,尤其是在非线性光学材料的开发中 (Altowyan 等人,2019)。

配位结构中的骨架形成

在配位化学领域,Zheng 等人 (2003) 使用杂环硫醚研究了银 (I) 配位结构的骨架形成,展示了控制金属有机超分子结构的结构拓扑的能力。本研究提供了对具有催化和分子识别潜在应用的配位化合物的设计的见解 (Zheng 等人,2003)。

生物偶联和受控释放

Zhang 等人 (2017) 探索了 5-亚甲基吡咯酮 (5MP) 的硫醇特异性和可无痕去除的生物偶联能力。这项研究对于生物偶联策略具有重要意义,为生物研究中偶联货物的受控释放和临时硫醇保护提供了一种工具 (Zhang 等人,2017)。

合成和反应研究

Kappe 和 Roschger (1989) 的研究重点是 2-氧代(或硫代)-1,2,3,4-四氢嘧啶-5-羧酸衍生物的合成和各种反应,揭示了制备新型嘧啶衍生物的途径。本研究有助于理解反应机理和新型杂环化合物的合成 (Kappe & Roschger,1989)。

抗癌活性

Ali 等人 (2021) 对带有苯并酮环的新型化合物进行了有效的绿色合成,并评估了它们的体外抗癌活性。本研究证明了嘧啶衍生物作为抗癌剂的潜在治疗应用,展示了它们对各种癌细胞系的疗效 (Ali 等人,2021)。

安全和危害

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .

属性

IUPAC Name |

5-[(2-chlorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O2S/c12-7-3-1-2-4-8(7)13-5-6-9(16)14-11(18)15-10(6)17/h1-5H,(H3,14,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATYNIPLVBCNJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=CC2=C(NC(=S)NC2=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[(2-Chlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

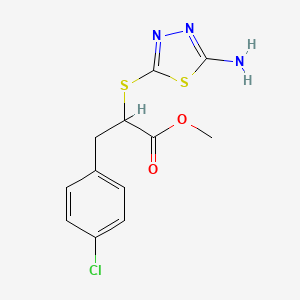

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B2516346.png)

![2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2516352.png)

![N-(2,5-difluorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2516358.png)

![1-((3-methoxybenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2516360.png)

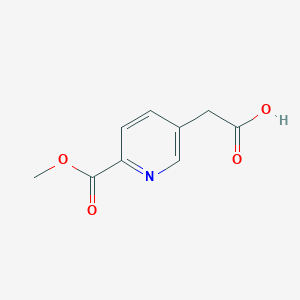

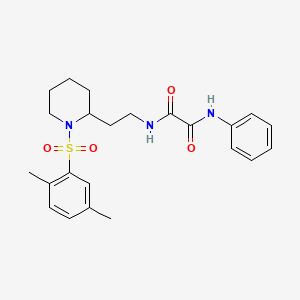

![4-{[(3,4-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2516364.png)